![molecular formula C22H33NO4 B1679296 Pentazocine lactate CAS No. 17146-95-1](/img/structure/B1679296.png)
Pentazocine lactate
描述
乳酸喷他佐辛是一种强效镇痛药,用于治疗中度至重度疼痛。它是首个上市的混合激动剂-拮抗剂镇痛药。 喷他佐辛在κ和σ阿片受体处起激动剂作用,在μ受体处具有弱拮抗作用 .
准备方法
合成路线和反应条件
乳酸喷他佐辛是通过一系列化学反应合成的,这些反应涉及苯吗啉结构的形成。合成过程通常包括以下步骤:
苯吗啉核的形成: 这涉及到将合适的先驱体环化形成苯吗啉骨架。
功能化: 将羟基和甲基等官能团引入苯吗啉核。
乳酸盐的形成: 最后一步涉及喷他佐辛与乳酸反应生成乳酸喷他佐辛.
工业生产方法
乳酸喷他佐辛的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该工艺包括:
间歇式或连续流反应器: 这些反应器用于在受控条件下进行化学反应。
纯化: 使用结晶、过滤和色谱等技术来纯化最终产物。
质量控制: 进行严格的测试以确保产品符合药典标准.
化学反应分析
反应类型
乳酸喷他佐辛会发生各种化学反应,包括:
氧化: 喷他佐辛可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将分子中的酮或醛转化为醇。
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化剂。
主要产品
氧化产物: 酮、羧酸。
还原产物: 醇。
取代产物: 卤代或烷基化衍生物.
科学研究应用
Pharmacological Profile
Chemical Structure and Mechanism of Action
- Molecular Formula : C22H33NO4
- Molecular Weight : 375.5 g/mol
- Mechanism : Pentazocine lactate functions as an agonist at kappa and sigma receptors, contributing to its analgesic effects. Its partial antagonistic action at mu receptors differentiates it from traditional opioids, potentially reducing the risk of dependency and respiratory depression commonly associated with full agonists .
Pain Management
This compound is primarily utilized in clinical settings for pain relief. Its applications include:
- Postoperative Pain Relief : Studies have demonstrated that this compound provides effective analgesia in postoperative settings, often compared favorably against other analgesics like morphine and meperidine. A study involving hospitalized patients indicated that this compound had a higher incidence of unsatisfactory analgesic efficacy compared to morphine, suggesting that while effective, it may not be the first-line choice for all patients .
- Chronic Pain Management : Pentazocine is frequently prescribed for chronic pain conditions, particularly in patients with sickle cell disease who experience vaso-occlusive crises. Its ability to provide relief without the full agonist effects of morphine makes it a valuable option in these cases .
Intrathecal Administration
Recent research has explored the intrathecal administration of pentazocine for enhanced analgesic effects. In animal studies, it was shown that intrathecal pentazocine significantly reduced pain responses in formalin and plantar incision models when combined with neostigmine. This combination therapy exhibited synergistic effects, enhancing overall pain relief while potentially minimizing side effects associated with higher doses of individual agents .
Complications and Case Studies
While this compound is effective in pain management, its use is not without complications:
-
Injection Complications : A series of case studies highlighted complications arising from repeated injections of pentazocine, particularly in patients with sickle cell disease. These complications included skin ulceration and lymphoedema due to improper injection techniques and repeated trauma at injection sites .
Case Study Patient Details Complications Observed Case 1 31-year-old male with sickle cell disease Bilateral lower limb ulcers and lymphoedema Case 2 38-year-old female with sickle cell disease Multiple chronic ulcers and lymphoedema
These cases underscore the importance of monitoring for potential adverse effects, particularly in populations prone to frequent self-administration.
- Adverse Reactions : Clinical surveillance has reported various adverse reactions associated with this compound, including neuropsychiatric effects such as hallucinations and disorientation. These reactions were more prevalent among patients receiving this compound compared to those treated with other opioids .
作用机制
乳酸喷他佐辛通过与中枢神经系统中的阿片受体结合发挥作用。它在κ阿片受体处起激动剂作用,在μ阿片受体处起弱拮抗剂作用。这种双重活性调节疼痛感知和传递,从而导致镇痛作用。 分子靶标包括κ和μ阿片受体,它们参与疼痛信号的调节 .
相似化合物的比较
类似化合物
吗啡: 一种μ阿片受体的纯激动剂,用于严重疼痛。
纳洛酮: 一种阿片拮抗剂,用于逆转阿片类药物过量。
独特性
乳酸喷他佐辛因其混合激动剂-拮抗剂特性而独一无二。与吗啡等纯激动剂不同,喷他佐辛对镇痛作用存在天花板效应,降低了过量服用的风险。 它在μ受体处的弱拮抗作用也使其与其他阿片类药物相比,不太可能引起呼吸抑制 .
生物活性
Pentazocine lactate, a synthetic opioid analgesic, is primarily utilized for its pain-relieving properties. It acts on the central nervous system and has a unique pharmacological profile due to its dual action on opioid receptors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, adverse effects, and case studies highlighting its clinical implications.
This compound operates as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist . This dual action allows it to provide analgesia while minimizing the risk of respiratory depression, a common side effect associated with full agonists like morphine. Specifically:
- Kappa Receptor Agonism : This activity contributes to pain relief and may produce less euphoria compared to mu agonists, potentially reducing abuse potential.
- Mu Receptor Antagonism : By weakly antagonizing mu receptors, this compound can mitigate some of the adverse effects typically seen with stronger opioids .
Pharmacokinetics
- Absorption : Well absorbed from the gastrointestinal tract.
- Half-life : Approximately 2 to 3 hours.
- Metabolism : Primarily hepatic metabolism.
- Routes of Administration : Commonly administered via intramuscular (IM) or intravenous (IV) routes .
Therapeutic Uses
This compound is indicated for:
- Moderate to Severe Pain Management : Often used post-surgery or for chronic conditions like cancer.
- Labor and Delivery Pain Relief : It serves as an analgesic option during childbirth .
Adverse Effects
While this compound is effective for pain relief, it is associated with various side effects:
- Common Side Effects : Dizziness, drowsiness, nausea, vomiting, constipation, and sweating.
- Serious Side Effects : Respiratory depression, confusion, blurred vision, low blood pressure, and allergic reactions.
- Dependence and Withdrawal : Long-term use can lead to tolerance and withdrawal symptoms upon cessation .
Case Study 1: Complications from Abuse
A 32-year-old male developed severe cutaneous complications after six years of injecting pentazocine. He experienced significant swelling and ulcers in his arms due to repeated injections. The case highlights the risks associated with non-medical use, including severe local tissue damage and potential systemic complications .
Case Study 2: Dependence in Healthcare Professionals
A 53-year-old healthcare professional abused pentazocine for over 15 years. His dependence led to significant health issues, including infections from self-administered injections. This case underscores the vulnerability of healthcare workers to substance abuse due to their access to medications .
Research Findings
A study comparing this compound with other opioids found that patients receiving pentazocine reported less satisfactory pain relief compared to those treated with morphine or meperidine. Adverse neuropsychiatric effects were more prevalent among those receiving this compound .
Additionally, another investigation into the effects of pentazocine on pyelo-ureteral activity indicated that it could influence renal function by altering motor activity in the urinary tract .
Summary Table of Biological Activity
Property | Details |
---|---|
Mechanism of Action | Kappa agonist; Mu antagonist |
Absorption | Well absorbed from GI tract |
Half-life | 2 - 3 hours |
Common Side Effects | Dizziness, drowsiness, nausea |
Serious Side Effects | Respiratory depression, confusion |
Therapeutic Uses | Pain management (post-surgery, labor) |
属性
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14-,18+,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLDTXPVZPRSAM-DTOXXUQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
359-83-1 (Parent) | |
Record name | Pentazocine lactate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101027503 | |
Record name | Pentazocine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17146-95-1 | |
Record name | Pentazocine lactate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentazocine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactic acid, compound with (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methylbut-2-enyl)-2,6-methano-3-benzocin-8-ol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAZOCINE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P2XIB510O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。